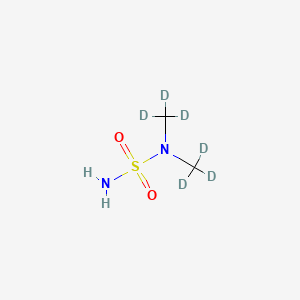

N,N-Dimethylsulfamide-d6

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N,N-Dimethylsulfamide-d6 (DMSO-d6) is a unique compound that has been studied for its various uses in scientific research and lab experiments. It is a derivative of dimethyl sulfoxide (DMSO) and is a colorless, odorless, and non-toxic solvent. DMSO-d6 is a versatile compound that has been used in a variety of applications, including as a solvent for organic compounds, as a reagent for chemical reactions, and as a medium for biochemical and physiological studies.

Mechanism Of Action

The mechanism of action of N,N-Dimethylsulfamide-d6 is not fully understood. However, it is believed that the compound acts as a proton and electron donor, as well as a hydrogen bond acceptor. This allows it to interact with and stabilize proteins, nucleic acids, and other biomolecules. In addition, N,N-Dimethylsulfamide-d6 has been shown to increase the solubility of lipophilic compounds, which can facilitate their transport across cell membranes.

Biochemical and Physiological Effects

The biochemical and physiological effects of N,N-Dimethylsulfamide-d6 have been studied in both in vitro and in vivo studies. In general, N,N-Dimethylsulfamide-d6 has been shown to have a range of beneficial effects, including anti-inflammatory and antioxidant activities. It has also been shown to have protective effects against cell death and DNA damage. In addition, N,N-Dimethylsulfamide-d6 has been shown to have neuroprotective effects and to reduce inflammation in the central nervous system.

Advantages And Limitations For Lab Experiments

N,N-Dimethylsulfamide-d6 has a number of advantages for use in lab experiments. It is a non-toxic solvent that is relatively inexpensive and easy to use. In addition, it has a wide range of applications in scientific research. However, it is important to note that N,N-Dimethylsulfamide-d6 can interact with other molecules and can affect the results of experiments. Therefore, it is important to use the compound with caution and to consider its potential effects on the results of experiments.

Future Directions

The potential applications of N,N-Dimethylsulfamide-d6 are vast and there are many future directions that can be explored. One potential future direction is the use of N,N-Dimethylsulfamide-d6 in drug delivery systems, as it has been shown to increase the solubility of lipophilic compounds and to facilitate their transport across cell membranes. In addition, N,N-Dimethylsulfamide-d6 could be used to study the effects of drugs on cells and tissues in vitro, as well as the effects of drugs on metabolic pathways. Finally, N,N-Dimethylsulfamide-d6 could be used to study the effects of drugs on enzyme kinetics and protein-ligand interactions.

Synthesis Methods

N,N-Dimethylsulfamide-d6 is synthesized through a process known as deuteration, which involves the substitution of deuterium atoms for hydrogen atoms in a molecule. The process of deuteration is often used to create isotopically labeled compounds for use in scientific research. N,N-Dimethylsulfamide-d6 is typically synthesized by reacting dimethyl sulfoxide with deuterium oxide. This reaction yields a mixture of N,N-Dimethylsulfamide-d6 and DMSO, which can then be separated and purified through distillation.

Scientific Research Applications

N,N-Dimethylsulfamide-d6 has a wide range of applications in scientific research. It has been used as a solvent for organic compounds, as a reagent for chemical reactions, and as a medium for biochemical and physiological studies. It has also been used in NMR spectroscopy, which is a technique used to identify and characterize molecules. In addition, N,N-Dimethylsulfamide-d6 has been used in the study of enzyme kinetics, metabolic pathways, and protein-ligand interactions.

properties

IUPAC Name |

trideuterio-[sulfamoyl(trideuteriomethyl)amino]methane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8N2O2S/c1-4(2)7(3,5)6/h1-2H3,(H2,3,5,6)/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMHAHUAQAJVBIW-WFGJKAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C([2H])([2H])[2H])S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Dimethylsulfamide-d6 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

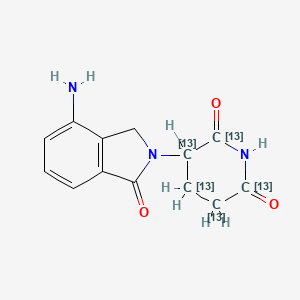

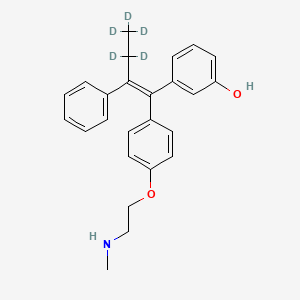

![3-[(1S)-1-[Bis(trideuteriomethyl)amino]ethyl]phenol](/img/structure/B563595.png)